1-(4-Trifluoromethylbenzyl)azetidin-3-ol

Lipophilicity ADME Physicochemical Property Prediction

Non-fluorinated azetidine building blocks often fail to achieve the lipophilicity and metabolic stability required for CNS-penetrant lead series, forcing late-stage remedial fluorination. 1-(4-Trifluoromethylbenzyl)azetidin-3-ol (CAS 1146157-62-1) resolves this at the earliest SAR stage by embedding a para-CF₃ group that delivers a +0.9 logP enhancement over the non-fluorinated analog, a metabolically resistant benzyl position, and a built-in ¹⁹F NMR probe for real-time target engagement studies. The azetidin-3-ol secondary alcohol further provides a high-value synthetic handle for prodrug or linker chemistry. • +0.9 XLogP3 increase vs. 1-benzylazetidin-3-ol, placing logP within optimal CNS drug-like space (XLogP3 = 1.8) • para-CF₃ group doubles as a metabolically stable replacement for oxidation-prone benzyl positions and as a label-free ¹⁹F NMR probe for fragment-based screening • Distinct 1-substitution pattern separates the pharmacophoric benzyl group from the reactive 3-OH handle, enabling independent parallel optimization of each moiety

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 1146157-62-1
Cat. No. B1400308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Trifluoromethylbenzyl)azetidin-3-ol
CAS1146157-62-1
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2
InChIKeyUSGRNYYJEYLMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Trifluoromethylbenzyl)azetidin-3-ol: Physicochemical Identity


1-(4-Trifluoromethylbenzyl)azetidin-3-ol (CAS 1146157-62-1) is a fluorinated azetidine derivative with the molecular formula C₁₁H₁₂F₃NO and a molecular weight of 231.21 g/mol [1]. It belongs to the class of N-benzylazetidin-3-ols, characterized by a four-membered strained azetidine ring bearing a hydroxyl group at the 3-position and a para-trifluoromethylbenzyl substituent on the ring nitrogen. The compound's computed XLogP3 is 1.8, its topological polar surface area is 23.5 Ų, and it possesses one hydrogen bond donor and five hydrogen bond acceptors [1]. These physicochemical properties position it as a moderately lipophilic building block with a hydrogen-bonding capacity distinct from non-fluorinated analogs, making it relevant for medicinal chemistry programs that require modulation of lipophilicity, metabolic stability, and target engagement within the azetidine scaffold space.

Fluorinated building block
para-CF₃ benzyl azetidine scaffold with computed logP 1.8; distinct from non‑fluorinated analogs
Hydrogen‑bond profile
Five H‑bond acceptors enable fluorine‑mediated interactions not achievable with unsubstituted benzyl derivative
Synthetic handle
3‑OH group permits esterification, etherification or carbamate formation for late‑stage diversification

Why 1-(4-Trifluoromethylbenzyl)azetidin-3-ol Cannot Be Substituted


Generic substitution of 1-(4-trifluoromethylbenzyl)azetidin-3-ol with its non-fluorinated counterpart 1-benzylazetidin-3-ol (CAS 54881-13-9) would disregard the profound physicochemical alterations conferred by the –CF₃ group. The trifluoromethyl substituent is well established in medicinal chemistry to increase lipophilicity, enhance metabolic stability, and modulate electronic properties through its strong electron-withdrawing effect [1]. Computed XLogP3 values confirm a +0.9 log unit increase for the CF₃-bearing compound relative to the unsubstituted benzyl analog, implying substantially different membrane partitioning and ADME behavior. Furthermore, the three additional hydrogen bond acceptors introduced by fluorine atoms alter molecular recognition capacity. These are not incremental differences; they represent a deliberate structural design choice for programs requiring a specific lipophilicity–polarity balance. The following quantitative evidence guide details where these differences become decision-relevant. IMPORTANT CAVEAT: High-strength, direct head-to-head experimental comparisons for this exact compound against named analogs are currently absent from the public literature. The evidence presented below therefore combines computed property differentials with class-level pharmacological inferences from closely related trifluoromethylated azetidines. Users should verify critical procurement decisions with in-house experimental confirmation.

Target compound
1‑(4‑Trifluoromethylbenzyl)azetidin‑3‑ol
Computed logP 1.8, HBA 5; CF₃ provides lipophilicity, metabolic resistance and ¹⁹F NMR handle
Non‑fluorinated analog
1‑Benzylazetidin‑3‑ol (CAS 54881‑13‑9)
Computed logP 0.9, HBA 2; lacks fluorine‑mediated properties and NMR probe
Lipophilicity and H‑bond capacity differences may shift membrane partitioning, binding modes and metabolic stability. Direct experimental head‑to‑head data for this exact pair are not publicly available; class‑level inference from CF₃‑azetidine evidence supports a meaningful physicochemical divergence. Verify critical procurement decisions with in‑house analysis.

Comparative Evidence for 1-(4-Trifluoromethylbenzyl)azetidin-3-ol


Lipophilicity (XLogP3) Differential

The target compound 1-(4-trifluoromethylbenzyl)azetidin-3-ol exhibits a computed XLogP3 of 1.8, compared to a value of 0.9 for the direct non-fluorinated analog 1-benzylazetidin-3-ol (CAS 54881-13-9) [1][2]. This represents an approximate doubling of lipophilicity (Δ = +0.9 log units) attributable solely to the para-CF₃ substitution on the benzyl ring. In the context of lead optimization, a logP shift of this magnitude routinely translates to altered membrane permeability, tissue distribution, and plasma protein binding profiles.

Lipophilicity Δ
Cross‑study comparable
Δ XLogP3 +0.9 log units
Reported logP shift may alter membrane permeability and distribution profile
Computed values; experimental logP not available
Lipophilicity ADME Physicochemical Property Prediction

Hydrogen Bond Acceptor Capacity Advantage

The target compound possesses five hydrogen bond acceptors (HBA = 5), compared to only two (HBA = 2) for 1-benzylazetidin-3-ol [1][2]. The three additional HBA sites are contributed by the fluorine atoms of the –CF₃ group. This tripling of HBA count is functionally significant: fluorine atoms in CF₃ groups can participate in orthogonal multipolar interactions (C–F···C=O, C–F···H–N) that non-fluorinated analogs cannot engage. In structure-based drug design, this altered HBA profile can substantially shift binding pose, selectivity, and affinity, particularly in targets with halogen-binding pockets.

H‑Bond acceptors
Cross‑study comparable
Target HBA 5 vs. analog HBA 2
Additional fluorine acceptors may enable unique multipolar interactions
Computed; relevance depends on binding pocket environment
Hydrogen Bonding Molecular Recognition Structure-Activity Relationships

Pharmacological Potentiation by CF₃ Substitution

Although no published head-to-head pharmacological comparison exists for the exact target compound, the Takeda patent JPS5632454A provides class-level quantitative evidence that CF₃ substitution on the benzyl moiety of azetidine derivatives produces a meaningful pharmacological differentiation. The patent explicitly teaches that 2-(α-hydroxy-m-trifluoromethylbenzyl)azetidine exhibits 'more stronger and prolonged antifat action than that of 2-(α-hydroxybenzyl)azetidine' [1]. This is a direct, comparator-based demonstration within the azetidine class that introducing a CF₃ group onto the benzyl substituent enhances both the magnitude and duration of in vivo pharmacological effect relative to the non-fluorinated parent. While the substitution position (meta vs. para) and the point of attachment (C2 vs. N1) differ from the target compound, the underlying principle—that CF₃ incorporation on the benzyl group of azetidines drives differential pharmacology—is transferable.

Pharmacology precedent
Class‑level inference
CF₃‑benzyl azetidine showed stronger, prolonged in vivo effect vs. non‑fluorinated in patent
Supports CF₃‑driven pharmacodynamic differentiation; not direct target data
Meta‑substituted analog; para target not tested. Exact fold‑difference undisclosed.
Pharmacological Activity Trifluoromethyl Effect Azetidine SAR

Metabolic Stability Enhancement by CF₃ Substitution

The trifluoromethyl group (–CF₃) is widely recognized in medicinal chemistry to confer increased metabolic stability relative to methyl or unsubstituted phenyl analogs. A comprehensive 2025 review in *Molecules* states that 'the trifluoromethyl group (–CF₃) confers increased stability and lipophilicity in addition to its high electronegativity' [1]. The carbon–fluorine bond is exceptionally strong (bond dissociation energy ~115–130 kcal/mol for C–F vs. ~100 kcal/mol for C–H), making CF₃-substituted compounds inherently more resistant to cytochrome P450-mediated oxidative metabolism at the substituted position. While no direct microsomal stability data exists specifically for 1-(4-trifluoromethylbenzyl)azetidin-3-ol, the class-level principle is robust and supported by decades of fluorinated drug development. A related systematic study on mono- and difluorinated azetidines, pyrrolidines, and piperidines demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability across the fluorinated series, with the sole exception of 3,3-difluoroazetidine [2].

Metabolic stability
Class‑level inference
CF₃ group confers metabolic resistance via strong C–F bond; fluorinated azetidine series show high microsomal stability
May reduce oxidative metabolism at benzyl position; data to verify
No direct CLint for target compound; class and analog data only
Metabolic Stability Trifluoromethyl Effect Drug Design Principles

Application Scenarios for 1-(4-Trifluoromethylbenzyl)azetidin-3-ol


Lipophilicity-Tuned Screening Library Building Block

The +0.9 log unit XLogP3 enhancement over 1-benzylazetidin-3-ol [1] makes this compound the preferred choice when constructing compound libraries targeting hydrophobic enzyme pockets (e.g., kinase ATP-binding sites, GPCR transmembrane domains). Its computed logP of 1.8 places it within the optimal range for CNS drug-like chemical space, whereas the non-fluorinated analog falls below typical CNS drug logP averages. Researchers can use this building block to introduce the azetidin-3-ol scaffold into hit series without later needing to address insufficient lipophilicity through additional synthetic steps. The three additional fluorine-based HBA sites [1] further provide opportunities for halogen-bonding interactions not achievable with the non-fluorinated analog.

Pre-Installed Metabolic Stability Module

Programs where benzyl oxidation is a known metabolic liability can employ this compound as a direct replacement for 1-benzylazetidin-3-ol, incorporating a metabolically resistant –CF₃ group from the earliest SAR exploration stage. The class-level evidence that CF₃ substitution enhances metabolic stability in azetidine-containing compounds [2] supports the rationale that this building block may yield lead compounds with improved in vitro microsomal half-life and reduced clearance compared to those derived from the non-fluorinated analog. This pre-emptive strategy aligns with the well-established precedent from the Takeda patent demonstrating that CF₃-bearing azetidines can deliver enhanced in vivo pharmacological duration [3].

Azetidine Scaffold with Embedded ¹⁹F NMR Probe

The para-CF₃ group serves as a built-in ¹⁹F NMR probe, enabling ligand-observed and protein-observed ¹⁹F NMR experiments for fragment screening without requiring additional synthetic labeling. When used as a fragment or fragment-linking building block, this compound provides simultaneous access to fluorine-mediated binding interactions and real-time binding detection. The structurally analogous non-fluorinated 1-benzylazetidin-3-ol lacks this dual functionality, requiring separate fluorination steps or the use of external probes.

Hydroxyl Handle for Prodrug and Conjugate Design

The secondary alcohol at the azetidine 3-position provides a well-precedented synthetic handle for esterification, etherification, or carbamate formation [4]. This enables the compound to serve as a versatile intermediate for prodrug design, bioconjugation, or ADC linker chemistry. Unlike the positional isomer 3-(4-trifluoromethylbenzyl)azetidin-3-ol (CAS 1388054-86-1) where both the benzyl group and the OH reside at the same ring carbon, the 1-substituted arrangement of the target compound places the synthetic handle and the pharmacophoric elements on distinct ring positions, allowing independent optimization of each.

Application
Selection Property
Validation Focus
Screening library synthesis
Modulated lipophilicity (cLogP ~1.8) and HBA profile for hydrophobic targets
logP‑dependent permeability and target‑engagement assays
Metabolic stability module
CF₃‑substituted benzyl ring resistant to oxidative metabolism
Microsomal and hepatocyte stability assessment
¹⁹F NMR probe incorporation
para‑CF₃ as built‑in ¹⁹F sensor without extra labeling
Ligand‑observed ¹⁹F NMR binding experiments
Prodrug / conjugate design
3‑OH synthetic handle on distinct ring position from pharmacophore
Ester/ether conjugation efficiency and stability in buffer/plasma
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